Nodularin is a cyclic pentapeptide hepatotoxin produced by the cyanobacterium *Nodularia spumigena*. Structurally related to microcystins, its primary mechanism of action is the potent and specific inhibition of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This activity makes high-purity Nodularin an essential tool for cancer research, cellular signaling studies, and a critical certified reference material for the analytical quantification of cyanotoxins in environmental and water safety applications.
Substituting high-purity Nodularin (CAS 118399-22-7) with its closest structural analog, Microcystin-LR, or with crude cyanobacterial extracts introduces critical experimental and analytical variables. Although both are potent protein phosphatase inhibitors, their structural differences (pentapeptide vs. heptapeptide) and binding mechanisms (noncovalent vs. covalent) can alter assay kinetics and cellular responses. Crude extracts are unsuitable for quantitative work as they contain a mixture of unknown toxin variants and other metabolites, compromising dose-response accuracy and reproducibility. For applications requiring a defined molecular entity for precise biochemical inhibition or for use as a certified analytical standard, substitution with less-defined materials is scientifically invalid.
Nodularin demonstrates potent inhibition of protein phosphatase 2A (PP2A) with an IC50 value of approximately 0.1 nM. This level of potency is comparable to that of Microcystin-LR, another widely used cyanotoxin inhibitor. In contrast, the structurally distinct inhibitor Okadaic Acid is significantly less potent against protein phosphatase 1 (PP1), making Nodularin a relevant tool for studies where potent inhibition of both PP1 and PP2A is required.
| Evidence Dimension | Protein Phosphatase 2A Inhibition (IC50) |
| Target Compound Data | ~0.1 nM |
| Comparator Or Baseline | Microcystin-LR (~0.1 nM); Okadaic Acid (0.07 nM for PP2A, 3.4 nM for PP1) |
| Quantified Difference | Comparable potency to Microcystin-LR; Okadaic Acid is >30-fold less potent against PP1 |
| Conditions | In vitro enzyme inhibition assay with purified catalytic subunits. |
For researchers needing potent, simultaneous inhibition of both PP1 and PP2A, Nodularin provides efficacy comparable to Microcystin-LR, a critical performance benchmark.
In a 21-day study using non-sterile seawater, the concentration of Nodularin remained above 70% of its initial value, while Microcystin-LR and -RR degraded more rapidly, falling to approximately 60% of their initial concentrations. This suggests Nodularin is more resistant to microbial degradation than the two common microcystin variants under these conditions.
| Evidence Dimension | Remaining concentration after 21 days in non-sterile seawater |
| Target Compound Data | >70% |
| Comparator Or Baseline | Microcystin-LR (~60%), Microcystin-RR (~60%) |
| Quantified Difference | ~10% higher persistence than Microcystin-LR and -RR over 21 days |
| Conditions | Incubation in non-sterile seawater from the Gulf of Gdansk at 17 ± 1°C with constant illumination. |
For long-term studies in environmental matrices or for developing analytical standards, Nodularin's greater stability ensures more reliable and consistent concentrations over time compared to Microcystin-LR.
The use of a high-purity, certified Nodularin standard (CAS 118399-22-7) is a prerequisite for validated analytical methods such as EPA Method 544 for drinking water analysis. Unlike crude extracts, a pure standard provides a known concentration, enabling accurate instrument calibration, determination of limits of quantitation (LOQs), and reproducible dose-response curves in toxicological studies. Crude extracts, containing unknown quantities of other toxin variants and metabolites, cannot be used for these applications.
| Evidence Dimension | Suitability as an analytical calibration standard |
| Target Compound Data | Enables accurate quantitation with defined concentration and purity (e.g., for LC-MS/MS calibration curves) |
| Comparator Or Baseline | Crude Cyanobacterial Extract (unsuitable; unknown composition and concentration) |
| Quantified Difference | Qualitatively absolute: enables quantitative analysis, whereas crude extracts do not. |
| Conditions | Quantitative analytical methods (e.g., LC-MS/MS) and in vitro/in vivo dose-response experiments. |
Procurement of this specific, high-purity compound is non-negotiable for any laboratory performing regulatory compliance testing, developing quantitative assays, or needing experimentally reproducible results.
Based on its requirement in validated protocols like EPA Method 544, this compound is the correct choice for laboratories developing or running LC-MS/MS methods to quantify Nodularin in drinking or recreational waters. Its defined purity and concentration are essential for creating accurate calibration curves for regulatory compliance and public health monitoring.
Given its potent, nanomolar-range inhibition of PP1 and PP2A, high-purity Nodularin serves as a reliable positive control and mechanistic probe in high-throughput screening and biochemical assays designed to discover new phosphatase modulators or to study cellular signaling pathways.
To specifically investigate the cellular and molecular mechanisms of Nodularin-induced hepatotoxicity and tumor promotion, researchers must use the purified toxin. This eliminates confounding variables from other metabolites found in crude extracts, ensuring that observed effects on pathways like protein hyperphosphorylation are directly attributable to Nodularin.
Acute Toxic;Irritant